(2E)-3-(Benzyloxy)prop-2-enoic acid
Description
(2E)-3-(Benzyloxy)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a benzyloxy (OCH2C6H5) substituent at the β-position. This compound is structurally characterized by a conjugated double bond system and a polar carboxylic acid group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-phenylmethoxyprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12) |
InChI Key |
OATHOHOHNMLMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Benzyloxy)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with propargyl bromide to form (prop-2-ynyloxy)benzene, which is then subjected to a hydrolysis reaction to yield the desired compound . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Industrial Production Methods
Industrial production of (2E)-3-(Benzyloxy)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Benzyloxy)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-(Benzyloxy)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(Benzyloxy)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Table 1: Structural Comparison of α,β-Unsaturated Carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Reactivity: The benzyloxy group in the target compound is less polar than the hydroxyl group in p-coumaric acid, reducing hydrogen-bonding capacity and aqueous solubility. This may limit its use in biological systems compared to phenolic analogs .
Electronic and Steric Influence :
- The 1,3-benzodioxol-5-yl group () creates a rigid, electron-rich aromatic system, enhancing conjugation compared to the flexible benzyloxy substituent. This difference may alter UV absorption properties and reactivity in polymerization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Inferred from Analogs)
*Estimated based on substituent effects: The benzyloxy group’s electron-donating nature slightly reduces carboxylic acid acidity compared to phenolic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
